molecular formula C7H16ClN B1433683 N,1-dimethylcyclopentan-1-amine hydrochloride CAS No. 89854-72-8

N,1-dimethylcyclopentan-1-amine hydrochloride

Cat. No.: B1433683
CAS No.: 89854-72-8
M. Wt: 149.66 g/mol
InChI Key: RFLHDUUAIXWGNM-UHFFFAOYSA-N
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Description

N,1-Dimethylcyclopentan-1-amine hydrochloride (CAS: 89854-72-8) is a cyclopentane-based amine salt with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . Its structure features a cyclopentane ring substituted with a methyl group and a dimethylamine moiety at the 1-position, forming a tertiary amine hydrochloride (Figure 1). The compound is commercially available as a solid with ≥95% purity and is marketed as a versatile small-molecule scaffold for pharmaceutical and chemical synthesis .

Properties

IUPAC Name

N,1-dimethylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(8-2)5-3-4-6-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHDUUAIXWGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-72-8
Record name Cyclopentanamine, N,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89854-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of Cyclopentanamine

The principal synthetic route to N,1-dimethylcyclopentan-1-amine hydrochloride involves the alkylation of cyclopentanamine. This process typically proceeds via nucleophilic substitution where cyclopentanamine is reacted with a methylating agent such as methyl iodide under basic conditions.

  • Reaction Scheme:

    $$
    \text{Cyclopentanamine} + \text{Methyl Iodide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{N,1-dimethylcyclopentan-1-amine}
    $$

  • Typical Conditions:

    • Base: Potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack.
    • Solvent: Polar aprotic solvents such as acetonitrile or ethanol.
    • Temperature: Controlled between 0°C to 25°C to minimize side reactions and over-alkylation.
    • Reaction Time: Several hours, monitored by thin-layer chromatography (TLC).
  • Notes:

    • The methylation is selective for the nitrogen atom, introducing a methyl group to form the tertiary amine.
    • Over-alkylation or quaternization is minimized by careful stoichiometric control and temperature regulation.

Formation of Hydrochloride Salt

Following the formation of the free base amine, the compound is treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

  • Reaction:

    $$
    \text{N,1-dimethylcyclopentan-1-amine} + \text{HCl} \rightarrow \text{this compound}
    $$

  • Conditions:

    • Solvent: Anhydrous ethanol or dichloromethane.
    • Temperature: Ambient to slightly elevated (20–30°C).
    • The salt precipitates out and can be purified by recrystallization.

Alternative Method: Reductive Amination

An alternative synthetic approach involves reductive amination of cyclopentanone with methylamine, followed by reduction using agents such as sodium cyanoborohydride. This method forms the N,1-dimethylcyclopentan-1-amine intermediate, which can then be converted to the hydrochloride salt.

  • Advantages:

    • Direct introduction of the amine functionality.
    • Potentially higher selectivity and fewer side products.
  • Typical Reducing Agents:

    • Sodium cyanoborohydride (NaBH3CN).
    • Catalytic hydrogenation under mild conditions.

Industrial Production Considerations

Industrial-scale synthesis of this compound generally follows the alkylation and salt formation steps but optimized for yield, purity, and scalability.

  • Process Optimization:

    • Use of continuous flow reactors to ensure consistent mixing and temperature control.
    • Automated monitoring of reaction parameters to minimize impurities.
    • Efficient workup and purification steps such as crystallization and filtration.
  • Quality Control:

    • Purity typically ≥95%.
    • Control of residual methyl iodide and other by-products.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Notes Yield & Purity
Alkylation of Cyclopentanamine Methyl iodide, K2CO3, acetonitrile, 0–25°C Controls over-alkylation High yield (>85%), purity >90%
Reductive Amination Cyclopentanone, methylamine, NaBH3CN, mild temp Alternative route, selective Moderate to high yield (70–90%)
Salt Formation HCl in ethanol or dichloromethane, ambient temp Forms stable hydrochloride salt Quantitative conversion

Research Findings and Analytical Characterization

  • Spectroscopic Characterization:

    • 1H NMR: Signals for cyclopentane ring protons (δ 1.5–2.5 ppm) and N-methyl protons (δ 2.2–2.4 ppm).
    • 13C NMR: Cyclopentane carbons (δ 20–35 ppm), N-CH3 carbons (δ 40–45 ppm).
    • IR Spectroscopy: N–H stretching vibrations (2500–3000 cm⁻¹ for hydrochloride), C–N stretching (1200–1350 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak consistent with the hydrochloride salt (molecular weight 149.66 g/mol).
  • Purification Techniques:

    • Recrystallization from ethanol/ethyl acetate mixtures to achieve >95% purity.
    • Aqueous extraction to remove unreacted methyl iodide and other impurities.
  • Reaction Monitoring:

    • TLC using silica gel with CH2Cl2/MeOH (9:1) as eluent.
    • HPLC with C18 column for quantitative yield determination.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemical Properties and Structure

N,1-Dimethylcyclopentan-1-amine hydrochloride is characterized by the following properties:

  • Molecular Formula : C7_7H16_{16}ClN
  • Molecular Weight : 149.66 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1(NC)CCCC1.[H]Cl

This compound features a cyclopentane ring substituted with a dimethylamine group, which is crucial for its biological activity.

Pharmacological Applications

The compound's structural characteristics suggest several potential pharmacological applications:

Antimicrobial Activity

Research indicates that dimethylamine derivatives often exhibit significant antimicrobial properties. This compound could potentially be developed as an antimicrobial agent due to its structural similarity to known antimicrobial compounds .

Neurological Applications

Given the role of amines in neurotransmission, compounds like this compound may have implications in treating neurological disorders. The dimethylamine moiety is often associated with various CNS-active drugs .

Anticancer Properties

Recent studies have suggested that dimethylamine derivatives can influence biochemical pathways involved in tumor growth and metastasis. Thus, this compound may serve as a lead structure for developing anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Alkylation Reactions : Utilizing alkyl halides or methylating agents to introduce the dimethylamino group onto a cyclopentane scaffold.
  • Catalytic Strategies : Employing transition metal-catalyzed reactions for efficient C–N bond formation .

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

StudyFocusFindings
Bindra et al. (2024)Pharmacological properties of DMA derivativesHighlighted the diverse therapeutic potentials including antimicrobial and anticancer activities .
Ambeed ResearchSynthetic pathways for DMA derivativesDiscussed various synthetic strategies for producing amine compounds with potential biomedical applications .

Mechanism of Action

The mechanism of action of N,1-dimethylcyclopentan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural or functional similarities with N,1-dimethylcyclopentan-1-amine hydrochloride:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Purity Reference
N,1-Dimethylcyclopentan-1-amine HCl C₇H₁₆ClN 149.66 Cyclopentane, dimethylamine Solid ≥95%
1-[(Dimethylamino)methyl]cyclopentan-1-amine diHCl C₈H₂₀Cl₂N₂ 215.17 Cyclopentane, dimethylaminomethyl Powder Not specified
(1R,2R)-N¹,N¹-Dimethylcyclopentane-1,2-diamine diHCl C₇H₁₈Cl₂N₂ 201.14 Cyclopentane, dual dimethylamine Not specified Not specified
3-Chloro-N,N-dimethylpropane-1-amine HCl C₅H₁₂Cl₂N 156.91 Linear propane, chloro substituent Not specified Not specified
1-(Aminomethyl)cyclopentan-1-amine diHCl C₆H₁₅Cl₂N₂ 184.11 Cyclopentane, aminomethyl Not specified Spot supply
Key Observations :

Cyclic vs. Linear Backbones :

  • The target compound and its cyclopentane-based analogs (e.g., dihydrochloride derivatives) exhibit rigid cyclic structures, which may enhance binding specificity in pharmaceutical applications compared to linear analogs like 3-chloro-N,N-dimethylpropane-1-amine hydrochloride .
  • Linear analogs (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl) are more reactive due to accessible chloro groups, making them intermediates in alkylation reactions .

Chloro substituents (e.g., in 3-chloro-N,N-dimethylpropane-1-amine HCl) increase electrophilicity, favoring nucleophilic substitution reactions .

Key Findings :
  • Pharmaceutical Utility : Cyclopentane-based hydrochlorides are prioritized in drug discovery due to their conformational rigidity, which improves target selectivity .
  • Industrial Use : Linear chloro-amines are employed in surfactant synthesis and polymer chemistry .

Biological Activity

N,1-Dimethylcyclopentan-1-amine hydrochloride (CAS: 89854-72-8) is a compound with emerging interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C7H16ClN
  • Molecular Weight : 149.66 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structure, which includes a dimethylamine moiety known for its role in modulating neurotransmitter systems. This compound may interact with various receptors in the central nervous system (CNS), potentially influencing mood, cognition, and behavior.

In Vivo Studies

Although direct in vivo studies on this compound are scarce, the pharmacological profile of dimethylamine derivatives suggests potential for neuropharmacological effects. For example:

  • Neurotransmitter Modulation : Dimethylamine compounds have been associated with alterations in neurotransmitter release and receptor activity, which could have implications for treating neurological disorders .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of cyclopentane amines and evaluated their anticancer properties. Among these compounds, those with structural similarities to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The findings indicated that modifications on the cyclopentane ring significantly influenced biological activity .

Case Study 2: Neuropharmacology

Research has shown that dimethylamine derivatives can enhance cognitive function and exhibit antidepressant-like effects in animal models. These findings suggest that this compound may possess similar properties, warranting further investigation into its potential as a therapeutic agent for mood disorders .

Summary of Findings

PropertyValue/Description
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Purity95%
Potential ApplicationsAnticancer therapy, Neuropharmacology
Cytotoxicity (IC50)Ranges from 27.6 μM to 50 μM

Q & A

Q. What are the standard synthetic routes for N,1-dimethylcyclopentan-1-amine hydrochloride, and what reagents are typically employed?

Methodological Answer: The synthesis of This compound typically involves two key steps:

Amine alkylation : Cyclopentanamine undergoes dimethylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH) to form N,1-dimethylcyclopentan-1-amine.

Salt formation : The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) to yield the hydrochloride salt.
Key reagents include methyl iodide (for alkylation), HCl (for salt formation), and solvents like ethanol or dichloromethane. Reaction optimization may require temperature control (e.g., 0–25°C) to minimize side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers observe?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Expect signals for cyclopentane protons (δ 1.5–2.5 ppm) and dimethylamine protons (δ 2.2–2.4 ppm for N–CH3).
    • 13C NMR : Cyclopentane carbons (δ 20–35 ppm) and N–CH3 carbons (δ 40–45 ppm).
  • IR Spectroscopy : N–H stretching (2500–3000 cm⁻¹ for hydrochloride salts) and C–N vibrations (1200–1350 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to [M-Cl]+ (calculated for C7H15N: 113.12 g/mol).
    Validation should include comparison with authentic standards or computational predictions (e.g., PubChem data) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while maintaining purity?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during alkylation reduce over-alkylation byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to ethers .
  • Workup Strategies :
    • Use aqueous extraction to remove unreacted methyl iodide.
    • Recrystallize the hydrochloride salt from ethanol/ethyl acetate mixtures to achieve >95% purity.
  • Yield Monitoring : Track reaction progress via TLC (silica gel, eluent: CH2Cl2/MeOH 9:1) and quantify using HPLC with a C18 column .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Analysis :
    • Use DFT calculations to model transition states and compare with experimental outcomes (e.g., SN1 vs. SN2 pathways) .
    • Isotopic labeling (e.g., 15N) can clarify nitrogen’s role in reactivity .
  • Experimental Validation :
    • Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature) to identify rate-limiting steps.
    • Compare results with structurally analogous compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to isolate steric/electronic effects .
  • Data Reconciliation : Cross-reference findings with PubChem or ECHA databases to identify outliers or methodological inconsistencies .

Safety and Handling Protocols

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Neutralize aqueous waste with NaHCO3 before disposal; solid waste must be incinerated .
  • Storage : Store in airtight containers at 2–8°C to prevent deliquescence .

Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing neurologically active compounds (e.g., analogues of memantine for Alzheimer’s research) .
  • Reactivity Studies : Investigate steric effects in cyclopentane derivatives during catalytic hydrogenation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N,1-dimethylcyclopentan-1-amine hydrochloride
Reactant of Route 2
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N,1-dimethylcyclopentan-1-amine hydrochloride

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